propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H23N3O3S/c1-15(2)27-20(25)14-28-21-23-22-19(13-26-18-7-5-4-6-8-18)24(21)17-11-9-16(3)10-12-17/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
GBYPCEUCZLTFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC(C)C)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Phenyl and Phenoxymethyl Groups: These groups are introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with phenyl and phenoxymethyl halides.
Attachment of the Sulfanyl Acetate Moiety: This step involves the reaction of the triazole intermediate with a sulfanyl acetate derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl and phenoxymethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl and phenoxymethyl derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is its potential as an anticancer agent. Research has demonstrated that compounds containing triazole rings exhibit significant antitumor activity. For instance:
- Case Study : In a study published in the Tropical Journal of Pharmaceutical Research, derivatives of triazole were synthesized and evaluated for their anticancer properties. These compounds showed promising results against various cancer cell lines, indicating that similar derivatives like this compound may also possess significant anticancer effects .
Antimicrobial Properties
Another notable application is in the field of antimicrobial research. Triazole derivatives have been reported to exhibit antifungal and antibacterial activities.
- Research Findings : A study highlighted the synthesis of various triazole derivatives and their evaluation against fungal strains. The results suggested that modifications to the triazole structure could enhance antimicrobial efficacy . Given its structural characteristics, this compound may similarly be effective against specific pathogens.
Drug Development
The compound's unique molecular structure makes it a candidate for further exploration in drug formulation and development. Its ability to interact with biological targets can be leveraged for creating new therapeutic agents.
Potential Drug-Like Properties
Using computational tools such as SwissADME, researchers can evaluate drug-like properties such as solubility, permeability, and toxicity. These assessments are crucial for determining the feasibility of this compound as a lead compound in drug discovery .
Summary of Applications
Mechanism of Action
The mechanism of action of propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity.
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The triazole ring's substitution pattern critically influences physicochemical and biological properties. Key comparisons include:
Key Observations :
- Aryl vs.
- Ester vs. Acid : The propan-2-yl ester may improve membrane permeability compared to carboxylic acid derivatives (e.g., ), though hydrolysis in vivo could limit efficacy.
Critical Analysis of Pharmacokinetic and Thermodynamic Properties
- Lipophilicity : The propan-2-yl ester increases logP compared to acid derivatives, favoring absorption but possibly reducing aqueous solubility .
- Thermodynamic Stability : Hydrophilic interaction chromatography (HILIC) studies (e.g., ) on similar triazoles show retention times influenced by substituent polarity, suggesting the target compound may exhibit moderate retention due to its ester group.
Biological Activity
Propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (CAS Number: 482654-49-9) is a synthetic compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O3S, with a molecular weight of 397.49 g/mol. The compound features a triazole ring substituted with various functional groups that are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various triazole derivatives, including related structures to this compound. The results demonstrated that many derivatives exhibited moderate to high activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 18 |
| Compound B | E. coli | 15 |
| Propan-2-yl {[...]} | S. aureus | 20 |
| Propan-2-yl {[...]} | E. coli | 17 |
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. A study involving similar compounds showed promising results in inhibiting cancer cell proliferation. Specifically, this compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HL-60 (leukemia) cells.
Case Study: Cytotoxicity Assay
In vitro cytotoxicity assays revealed that the compound significantly inhibited cell growth in both MCF-7 and HL-60 cells with IC50 values of 12 µM and 8 µM respectively. The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HL-60 | 8 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been explored for anti-inflammatory effects. Studies indicate that triazole compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
Research Findings
A comparative study using COX inhibitor screening assays demonstrated that this compound exhibited significant inhibition of COX enzymes compared to standard anti-inflammatory drugs like diclofenac .
Table 3: COX Inhibition Data
| Compound | COX Inhibition (%) |
|---|---|
| Propan-2-yl {[...]} | 75 |
| Diclofenac | 80 |
Q & A
Basic: What are the common synthetic routes for propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF) .
- Step 2 : Introduction of the phenoxymethyl group via nucleophilic substitution or coupling reactions, often using alkyl halides or Mitsunobu conditions .
- Step 3 : Sulfanyl-acetate esterification using propan-2-yl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the final ester .
Key reagents : Ethyl bromoacetate, triazole-forming agents (e.g., thiosemicarbazides), and coupling catalysts (e.g., DCC) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Using DMF for improved solubility of aromatic intermediates or THF for milder conditions .
- Catalyst screening : Testing bases like DBU or NaH for esterification efficiency .
- Purification : Employing column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Data-driven approach : Computational reaction path searches (e.g., using quantum chemistry) can predict optimal conditions, reducing trial-and-error experimentation .
Basic: What analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., triazole proton at δ 8.2–8.5 ppm) and ester linkage (δ 4.5–5.0 ppm for –OCH₂–) .
- HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phases .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~470) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction provides:
- Bond angles/lengths : Confirming the triazole ring planarity and sulfanyl-acetate orientation.
- Intermolecular interactions : Hydrogen bonding or π-π stacking influencing crystallinity and stability .
Example : Similar triazole derivatives show dihedral angles <10° between aryl and triazole rings, ensuring structural rigidity .
Basic: What biological activities have been reported for structurally similar triazole derivatives?
- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli for analogs with halogenated aryl groups .
- Anticancer potential : IC₅₀ of 10–50 µM in MCF-7 cells, linked to triazole-mediated apoptosis .
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ ~15 µM) in compounds with phenoxymethyl substituents .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent effects :
- Triazole modifications : Replacing sulfur with oxygen reduces thiol-mediated toxicity but may lower potency .
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CYP450 or kinases .
Basic: What computational methods are used to predict the compound’s reactivity?
- DFT calculations : To map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulating solvent interactions and conformational stability in aqueous/PBS environments .
Advanced: How do solvent and pH impact the compound’s stability in solution?
- pH stability : Degradation occurs at pH <3 (acidic hydrolysis of ester) or pH >10 (saponification) .
- Solvent effects : Stable in DMSO for >72 hours at 25°C but prone to oxidation in chlorinated solvents (e.g., DCM) .
Experimental validation : Accelerated stability studies using HPLC to track degradation products .
Basic: What are the challenges in scaling up synthesis from lab to pilot scale?
- Heat management : Exothermic reactions (e.g., cyclization) require jacketed reactors for temperature control .
- Purification bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration .
Advanced: How can contradictory biological data from different studies be resolved?
- Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time).
- Validation steps :
- Standardize protocols (e.g., MTT assay with 10% FBS, 48h incubation).
- Cross-validate using orthogonal methods (e.g., flow cytometry for apoptosis) .
Basic: What role does the triazole ring play in the compound’s pharmacodynamics?
- Metal coordination : Binds Zn²⁺ or Fe³⁺ in enzyme active sites, inhibiting metalloproteases .
- Hydrogen bonding : The N2 and N4 positions interact with key residues in target proteins (e.g., kinase ATP pockets) .
Advanced: How can counterion selection influence crystallization and bioavailability?
- Sodium salts : Improve aqueous solubility (e.g., 2-((4-amino-triazol-3-yl)sulfanyl)propanoate sodium salt) but may reduce membrane permeability .
- Hydrochloride salts : Enhance stability in solid-state but require pH adjustment for in vivo use .
Basic: What metabolic pathways are predicted for this compound?
- Phase I metabolism : CYP3A4-mediated oxidation of the phenoxymethyl group to carboxylic acid .
- Phase II metabolism : Glucuronidation of the triazole ring’s amino group (if present) .
Advanced: How can in silico toxicology models assess potential off-target effects?
- Tools : Use ProTox-II or ADMET Predictor to predict hepatotoxicity (e.g., CYP inhibition) or cardiotoxicity (hERG binding) .
- Mitigation : Introduce polar groups (e.g., –SO₃H) to reduce logP and minimize phospholipidosis risk .
Basic: What functional groups are prone to chemical modification for derivative synthesis?
- Ester group : Hydrolysis to carboxylic acid for salt formation .
- Phenoxymethyl moiety : Halogenation or nitration to modulate electronic properties .
Advanced: How does the sulfanyl group influence redox properties and antioxidant potential?
- Thiol-disulfide exchange : The –S– group scavenges ROS (e.g., IC₅₀ ~20 µM in DPPH assays) but may oxidize to sulfoxide under UV light .
- Chelation : Binds transition metals (e.g., Cu²⁺), reducing Fenton reaction-driven oxidative stress .
Basic: What are the key differences between this compound and its non-ester analogs?
- Lipophilicity : The propan-2-yl ester increases logP by ~1.5 units compared to carboxylic acid analogs, enhancing cell permeability .
- Stability : Ester derivatives resist rapid hydrolysis in plasma compared to amide counterparts .
Advanced: Can synergistic effects be engineered by combining with other pharmacophores?
- Hybrid design : Conjugation with NSAIDs (e.g., ibuprofen) enhances anti-inflammatory activity (COX-2 IC₅₀ reduced by 40%) .
- Dual-targeting : Linkage to acetylcholinesterase inhibitors (e.g., donepezil fragments) for neurodegenerative applications .
Basic: What regulatory guidelines apply to preclinical testing of this compound?
- OECD 423 : Acute oral toxicity testing in rodents.
- ICH M7 : Control of mutagenic impurities (e.g., alkyl halides) below threshold limits .
Advanced: How can green chemistry principles be applied to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
